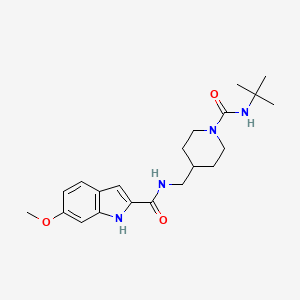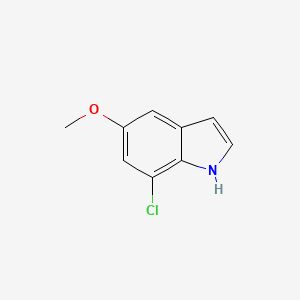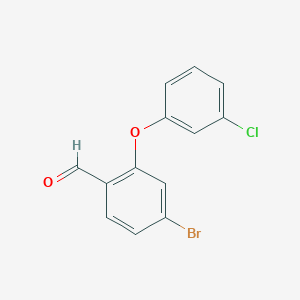
4-Bromo-2-(3-chlorophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is 1S/C13H8BrClO2/c14-12-7-9 (8-16)1-6-13 (12)17-11-4-2-10 (15)3-5-11/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a solid substance . It has a molecular weight of 311.56 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-Bromo-2-(3-chlorophenoxy)benzaldehyde has been explored for its antimicrobial properties. In one study, compounds derived from chloro(bromo)-substituted benzaldehydes, including 4-Bromo-2-(3-chlorophenoxy)benzaldehyde, were synthesized and investigated as potential antimicrobial additives for lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).
Synthetic Chemistry
This compound also plays a role in synthetic chemistry. For example, it has been used in the selective ortho-bromination of substituted benzaldoximes, a process that involves palladium-catalyzed C-H activation, crucial in the synthesis of substituted 2-bromobenzaldehydes (Dubost, Fossey, Cailly, Rault, & Fabis, 2011). Additionally, it has been involved in reactions leading to the formation of various compounds like 3,4,5-trimethoxy benzaldehyde, which are significant in the field of organic synthesis (Feng, 2002).
Medicinal Chemistry
In medicinal chemistry, compounds related to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been synthesized and evaluated for their biological activity. For instance, arylphosphorodichloridates were reacted with a derivative to form compounds with evaluated antibacterial activity, illustrating the compound's relevance in developing new pharmaceutical agents (Prasad, Babu, Reddy, Haranath, & Reddy, 2006).
Agricultural Chemistry
In agricultural chemistry, derivatives of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been investigated for their potential nematicidal properties, which could be valuable in managing pests in agriculture (Kumari, Singh, & Walia, 2014).
Chemical Analysis and Diagnostics
4-Bromo-2-(3-chlorophenoxy)benzaldehyde and related compounds have been used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), to aid in the diagnosis of acute poisoning, indicating their importance in chemical analysis and diagnostics (Flanagan & Ruprah, 1989).
Environmental Studies
In environmental studies, research has been conducted on the formation of bromochlorodibenzo-p-dioxins from the high-temperature oxidation of chlorophenols and bromophenols, which include compounds similar to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde. This research is important for understanding the environmental impact and behavior of these types of compounds (Evans & Dellinger, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPDRFDJGOUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-chlorophenoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

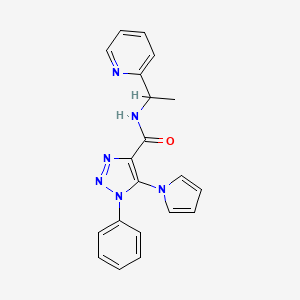

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)
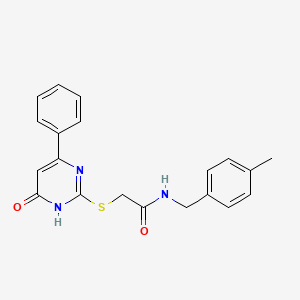
![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)
